Bakkenolide D

Übersicht

Beschreibung

Bakkenolide D is a sesquiterpene lactone, a type of organic compound known for its diverse biological activities. It is primarily isolated from plants belonging to the Asteraceae family, such as Petasites japonicus and Farfugium japonicum . These plants have been traditionally used in herbal medicine for treating various ailments, including asthma, hypertension, and gastrointestinal problems .

Wissenschaftliche Forschungsanwendungen

Bakkenolide D has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.

Biology: It has been studied for its anti-inflammatory, neuroprotective, and anti-allergenic properties.

Industry: It is used in the development of nutraceuticals and other health-related products.

Wirkmechanismus

Target of Action

Bakkenolide D primarily targets bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of bacteria . It also exhibits significant anti-allergic effects, suggesting that it may interact with targets involved in allergic responses .

Mode of Action

This compound interacts with its targets through inhibition. Specifically, it exhibits non-competitive inhibition of bacterial neuraminidase . This means that this compound binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuraminidase pathway in bacteria. By inhibiting neuraminidase, this compound disrupts the bacteria’s ability to spread and infect other cells

Pharmacokinetics

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to assess the pharmacokinetics of this compound . After a single oral dose of 10 mg/kg in rats, the mean peak plasma concentration of this compound was 10.1 ± 9.8 ng/mL at 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was 72.1 ± 8.59 h ng/mL, and the elimination half-life (T1/2) was 11.8 ± 1.9 hours . The oral bioavailability of this compound in rats at 10 mg/kg is 2.57% .

Result of Action

The inhibition of bacterial neuraminidase by this compound can potentially prevent and treat infectious diseases associated with this enzyme . In the context of allergic responses, this compound has been shown to significantly decrease the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in an ovalbumin-induced allergic rhinitis model in rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of Bakkenolides in the rhizome of Petasites tricholobus, from which this compound is derived, is higher than in other parts of the plant. Moreover, the older the rhizome, the higher the Bakkenolide content . These factors can impact the availability and potency of this compound in therapeutic applications.

Biochemische Analyse

Biochemical Properties

Bakkenolide D has been identified as a key bioactive compound responsible for the inhibition of bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of influenza viruses . It exhibits non-competitive inhibition, meaning it binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to have anti-allergic effects, evidenced by a significant decrease in the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in ovalbumin-sensitized Wistar rats .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial neuraminidase (NA). A molecular docking simulation revealed the binding affinity of this compound to NA and its mechanism of inhibition. Negative-binding energies indicated high proximity of this compound to the active site and allosteric sites of NA .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in the context of allergic reactions. In a study involving ovalbumin-sensitized Wistar rats, different dosages of this compound were administered, and it was observed that this compound had a beneficial effect on allergic rhinitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bakkenolide D involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure . The reaction conditions typically involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. The roots of Petasites japonicus and Farfugium japonicum are particularly rich in this compound, making them ideal for large-scale extraction . The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Bakkenolide D undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds .

Vergleich Mit ähnlichen Verbindungen

- Bakkenolide B

- Bakkenolide IIIa

- Bakkenolide IVa

Comparison: Bakkenolide D is unique among its similar compounds due to its specific structural features and biological activities. For instance, while bakkenolide B and this compound both inhibit bacterial neuraminidase, this compound exhibits a different binding affinity and inhibition mechanism . Additionally, this compound has been found to have more potent anti-inflammatory effects compared to its analogs .

Eigenschaften

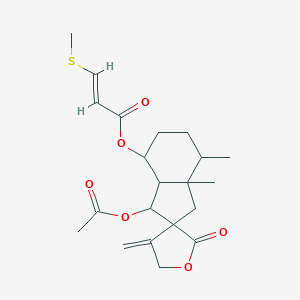

IUPAC Name |

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHLMCCRIWZBQO-PDSBHGERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316458 | |

| Record name | (-)-Bakkenolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18456-03-6 | |

| Record name | (-)-Bakkenolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bakkenolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

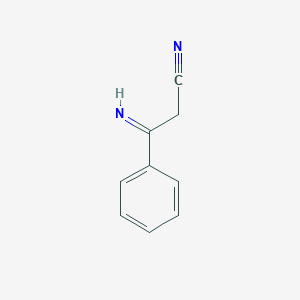

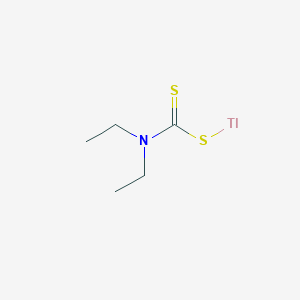

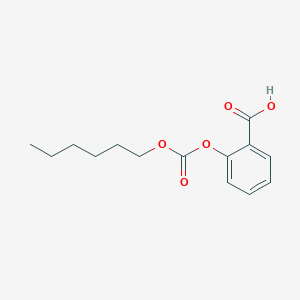

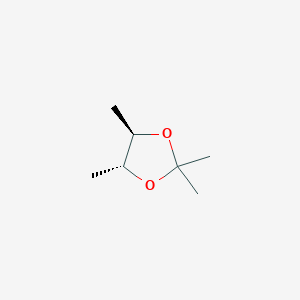

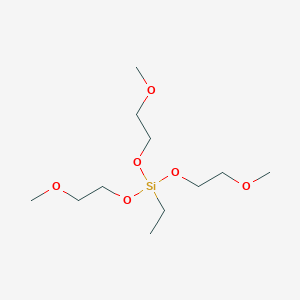

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.